3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine
Description
Properties
IUPAC Name |
3-cyclopropyl-5-[[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c19-18(20,21)14-4-1-5-15(10-14)28(25,26)24-8-2-3-12(11-24)9-16-22-17(23-27-16)13-6-7-13/h1,4-5,10,12-13H,2-3,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGAVRRQNQCEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential, particularly as an HER2 inhibitor.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting cell proliferation. This mechanism is crucial for its potential use in treating certain types of cancer .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Analogues with Bioactivity
Morpholine-Oxadiazole Hybrid (Figure 13 in ):
This compound (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) shares the trifluoromethylphenyl-oxadiazole motif but replaces the benzenesulfonyl group with a morpholine ring. It demonstrated potent in vivo antidiabetic activity as a GLP-1R positive allosteric modulator, reducing food intake and improving glucose handling . In contrast, the target compound’s benzenesulfonyl group may favor different receptor interactions (e.g., kinase or protease targets) due to its bulkier, more polar nature.- Thiadiazole-Oxazole Derivative (): 3-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine replaces the oxadiazole with a thiadiazole core and introduces an oxazole-methyl group. Thiadiazoles are known for enhanced metabolic stability but may exhibit different electronic properties compared to oxadiazoles. No bioactivity data is available, but structural differences suggest divergent target profiles .
Key Research Findings and Implications
- Steric and Solubility Profiles: The cyclopropyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., isopropyl in ), possibly favoring tighter binding to hydrophobic pockets. The benzenesulfonyl group may improve aqueous solubility relative to methylsulfonyl () or morpholine () derivatives.
- Biological Relevance: While ’s morpholine-oxadiazole hybrid showed antidiabetic efficacy, the target compound’s benzenesulfonyl group aligns with sulfonamide-containing drugs targeting enzymes like carbonic anhydrase or kinases. Further in vitro assays are needed to validate this hypothesis.
Biological Activity
The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine is a novel synthetic molecule that incorporates a piperidine structure, a cyclopropyl-oxadiazole moiety, and a trifluoromethyl benzenesulfonyl group. This combination suggests potential biological activities that merit detailed exploration.
Chemical Structure
The compound can be broken down into its key structural components:
- Piperidine Ring : Known for various pharmacological properties.
- Cyclopropyl-1,2,4-Oxadiazole : A heterocyclic compound with reported bioactivity.
- Trifluoromethyl Benzenesulfonyl Group : Enhances lipophilicity and may improve binding to biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including antibacterial, antifungal, and enzyme inhibition properties. The following sections summarize findings from various studies regarding the biological activity of the target compound.
Antibacterial Activity
A study conducted on related oxadiazole derivatives demonstrated moderate to strong antibacterial effects against several strains, including Salmonella typhi and Bacillus subtilis . The synthesized compounds showed varying degrees of efficacy, with some achieving IC50 values as low as 2.14 µM against urease inhibition and other bacterial assays .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in several studies:
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to the target molecule showed strong inhibitory activity against AChE, which is crucial for neurotransmission. This suggests potential applications in treating neurological disorders .
- Urease Inhibition : The target compound may inhibit urease activity effectively, which is relevant for treating infections caused by urease-producing bacteria. The comparative IC50 values indicate that it could be a promising candidate for further development .
Case Studies
- Docking Studies : Molecular docking simulations have indicated favorable binding interactions between the compound and various biological targets, such as enzymes involved in metabolic pathways. These studies suggest that the compound could be optimized for enhanced potency through structural modifications .
- Bovine Serum Albumin (BSA) Binding Studies : The binding affinity of the compound to BSA was assessed to evaluate its pharmacokinetic properties. High binding affinity suggests good bioavailability and potential therapeutic efficacy in vivo .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
